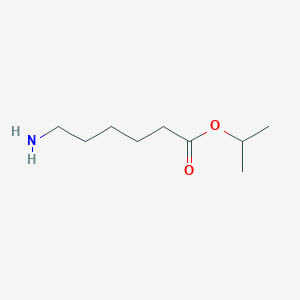

Isopropyl 6-aminohexanoate

Description

Significance of 6-Aminohexanoic Acid and its Derivatives in Chemical and Biological Systems

6-Aminohexanoic acid, a synthetic derivative of the amino acid lysine (B10760008), is a molecule of considerable interest in both industrial and biomedical fields. nih.gov Structurally, it is an ω-amino acid, meaning its amino group is located at the end of the aliphatic chain, distal to the carboxylic acid group. This linear, flexible structure imparts a hydrophobic character to the molecule. nih.gov

In the industrial realm, 6-aminohexanoic acid is a key monomer in the production of Nylon-6, a widely used polyamide. nih.gov Its ability to polymerize is a direct result of the terminal amino and carboxyl groups. Beyond this, it serves as a versatile linker in the synthesis of modified peptides and other biologically active structures, where its flexible chain can be advantageous. nih.gov

From a biomedical perspective, 6-aminohexanoic acid is recognized for its antifibrinolytic properties, where it inhibits the breakdown of blood clots. This has led to its clinical use in managing certain bleeding disorders. Furthermore, ester derivatives of 6-aminohexanoic acid have been investigated for their ability to enhance the permeation of drugs through the skin. nih.gov The esterification of 6-aminohexanoic acid can also be a strategic step in the synthesis of more complex pharmaceutical agents.

Overview of Esterification in Amino Acid Research

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester. In the context of amino acid research, this reaction is of particular importance for several reasons. The conversion of the carboxylic acid group to an ester can serve as a protective strategy during complex multi-step syntheses of peptides or other derivatives.

Moreover, the formation of amino acid esters can significantly alter the physicochemical properties of the parent molecule. For instance, esterification can increase the hydrophobicity of an amino acid, which can be crucial for its application in non-aqueous solvent systems or for enhancing its ability to cross biological membranes. A study on various esters of 6-aminohexanoic acid demonstrated that the structure of the alcohol moiety, specifically its branching, can influence the compound's effectiveness as a skin permeation enhancer. nih.govresearchgate.net This highlights how esterification can be a tool to fine-tune the biological activity of amino acid derivatives.

Scope and Research Focus on Isopropyl 6-Aminohexanoate (B3152083)

Isopropyl 6-aminohexanoate is the isopropyl ester of 6-aminohexanoic acid. Despite the significance of its parent compound and the general utility of amino acid esters, specific academic research focusing solely on this compound is limited. Much of the available information is derived from chemical supplier databases and patents that reference its synthesis or use in broader contexts.

A plausible synthetic route for this compound involves the direct esterification of 6-aminohexanoic acid with isopropanol (B130326). This reaction would likely be carried out in an organic solvent. evitachem.com Purification of the final product could be achieved through recrystallization or column chromatography. evitachem.com Isopropanol has also been documented as an anti-solvent in the purification of 6-aminohexanoic acid itself, suggesting its utility in processes involving this chemical family. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

propan-2-yl 6-aminohexanoate |

InChI |

InChI=1S/C9H19NO2/c1-8(2)12-9(11)6-4-3-5-7-10/h8H,3-7,10H2,1-2H3 |

InChI Key |

GGKHBURSQUYOEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCCCCN |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Isopropyl 6-aminohexanoate (B3152083). It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is the primary method for verifying the successful synthesis of Isopropyl 6-aminohexanoate. The spectrum provides a unique fingerprint based on the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (proton count) for each distinct proton environment in the molecule.

The structure of this compound features several key proton signals. The isopropyl moiety is characterized by a methine proton (-CH) and two equivalent methyl groups (-CH₃). The hexanoate (B1226103) backbone contains five methylene (B1212753) groups (-CH₂-) and an amino group (-NH₂).

Based on established chemical shift principles and data from structurally related compounds like isopropyl hexanoate and 6-aminohexanoic acid, a predicted ¹H NMR spectrum can be described. researchgate.netbmrb.io The methine proton of the isopropyl group is expected to appear as a septet downfield due to the deshielding effect of the adjacent oxygen atom. The six equivalent protons of the isopropyl methyl groups will resonate upfield as a doublet, coupled to the methine proton. The methylene group adjacent to the carbonyl (C2-H) will be the most deshielded of the backbone protons. The methylene group adjacent to the amino group (C6-H) will also be shifted downfield. The remaining methylene protons (C3-H, C4-H, C5-H) will appear as overlapping multiplets in the aliphatic region. The protons of the primary amine may appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH(CH₃)₂ | 4.9 - 5.1 | Septet | ~6.0 | 1H |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | - | 2H |

| C2-CH₂ | 2.2 - 2.3 | Triplet | ~7.5 | 2H |

| C3-CH₂ | 1.6 - 1.7 | Multiplet | - | 2H |

| C4-CH₂ | 1.3 - 1.4 | Multiplet | - | 2H |

| C5-CH₂ | 1.5 - 1.6 | Multiplet | - | 2H |

| C6-CH₂ | 2.6 - 2.8 | Triplet | ~7.0 | 2H |

Note: Data is predictive and based on analogous structures. Actual experimental values may vary based on solvent and other conditions.

Advanced NMR Techniques for Conformational Studies

While ¹H NMR confirms the chemical structure, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to investigate the molecule's preferred three-dimensional shape, or conformation, in solution. These experiments detect through-space correlations between protons that are close to each other, typically within 5 Å.

For a flexible molecule like this compound, the long alkyl chain can adopt numerous conformations. NOESY or ROESY experiments could reveal spatial proximities between the isopropyl group protons and protons along the hexanoate backbone. For instance, observing a NOE correlation between the isopropyl methine proton and protons on the C3 or C4 methylene groups would suggest a folded or bent conformation where the two ends of the molecule are brought closer together. The absence of such long-range correlations would indicate a more extended, linear conformation is predominant in the solvent used. Such studies are crucial for understanding how the molecule might interact with other molecules or surfaces.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and providing structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, a reversed-phase HPLC method would typically be employed, where the compound is separated from starting materials, byproducts, or impurities. The eluent from the HPLC column is then directed into the mass spectrometer.

The mass spectrometer provides a mass spectrum for the compound as it elutes, confirming its identity by its molecular weight. The molecular formula of this compound is C₉H₁₉NO₂, giving it a molecular weight of 173.25 g/mol . lgcstandards.com In positive ion mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at an m/z of 174.26. The high resolution of modern mass spectrometers allows for the determination of the exact mass, confirming the elemental composition. The integrated peak area in the chromatogram's UV or total ion current (TIC) trace can be used to assess the compound's purity.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, making it a common ion source for LC-MS analysis. ESI allows the molecule to be ionized, typically by protonation of the basic amino group to form the [M+H]⁺ ion, without causing significant fragmentation in the source.

By increasing the energy within the mass spectrometer (e.g., through collision-induced dissociation, CID), the [M+H]⁺ ion can be fragmented to yield structural information. Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 174.26) include:

Loss of isopropanol (B130326) (60 Da): Cleavage of the ester C-O bond could lead to the loss of a neutral isopropanol molecule, resulting in an acylium ion fragment at m/z 114.09. This is a common pathway for esters.

Loss of the isopropoxy group (59 Da): Cleavage of the bond between the carbonyl carbon and the ester oxygen could result in the loss of an isopropoxy radical, also yielding the acylium ion at m/z 114.09.

Fragmentation of the alkyl chain: Cleavage along the C-C bonds of the hexanoate backbone can occur. A significant fragment observed in the mass spectrum of 6-aminohexanoic acid is at m/z 114.09, corresponding to the loss of water and ammonia. massbank.eu Similar backbone fragmentation would be expected for the ester.

Formation of an iminium ion: Alpha-cleavage next to the nitrogen atom could lead to the formation of a characteristic iminium ion, although this is often more prevalent in simpler amines.

Chromatographic Analysis for Compound Isolation and Purity Assessment

Chromatography is fundamental to both the purification of this compound after synthesis and the assessment of its final purity. Various chromatographic techniques can be applied.

For preparative purification, column chromatography using silica (B1680970) gel is a standard method. A solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane, would be used to elute the compound from the column, separating it from less polar impurities and more polar starting materials.

For analytical purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) would be effective. The amine functionality of this compound allows for sensitive detection using methods like UV-Vis spectroscopy (after derivatization) or more commonly, mass spectrometry, as described in the LC-MS section.

Gas Chromatography (GC) could also be employed for purity analysis, particularly to detect volatile impurities. nih.gov The compound would be vaporized and separated on a column with a suitable stationary phase (e.g., a polar phase like a wax column). A flame ionization detector (FID) would provide a sensitive response for the organic analyte. The retention time would be characteristic of the compound under the specific GC conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

High-Performance Liquid Chromatography (HPLC): Analytical and Preparative Applications

High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of amino acid esters like this compound. The method's versatility allows for both the assessment of sample purity (analytical HPLC) and the isolation of the compound in larger quantities (preparative HPLC).

Analytical Applications:

Analytical HPLC is primarily used to determine the purity of this compound. Due to the presence of an amino group and an ester functional group, reversed-phase HPLC is a suitable approach. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase.

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. The choice of buffer is critical for achieving good peak shape and retention time. For instance, a simple mobile phase of acetonitrile and water with a buffer like perchloric acid can be employed. usabluebook.com Detection is commonly performed using a UV detector at a low wavelength, typically around 200-210 nm, to detect the carboxyl group. usabluebook.comshimadzu.com

To enhance sensitivity and selectivity, pre-column derivatization of the primary amino group can be performed. Reagents such as phenylisothiocyanate (PITC) react with the amino acid ester to form a derivative that can be detected with high sensitivity by UV spectrophotometry. usp.org

Table 1: Illustrative Analytical HPLC Parameters for Amino Acid Ester Analysis (Note: These are representative parameters based on the analysis of similar compounds, as specific data for this compound is not readily available in published literature.)

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 10-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Preparative Applications:

Preparative HPLC is employed for the purification of this compound from reaction mixtures or to isolate it from impurities. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to achieve a high degree of purity of the target compound. The fractions containing the purified this compound are collected as they elute from the column, and the solvent is subsequently removed to yield the pure compound. The purity of the collected fractions is then typically confirmed by analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the identification and quantification of volatile and thermally stable compounds. For the analysis of amino acid esters like this compound and its potential metabolites, derivatization is a necessary step to increase their volatility and thermal stability.

Derivatization:

The primary amino group and any other polar functional groups in the molecule and its metabolites must be derivatized before GC-MS analysis. A common approach is a two-step derivatization process. First, the amino group is acylated using a reagent like trifluoroacetic anhydride (B1165640) (TFAA). This is followed by esterification of any carboxyl groups, although in the case of this compound, the carboxyl group is already esterified. Silylation is another widely used derivatization technique, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens on the amino group with a trimethylsilyl (B98337) (TMS) group. tdl.orgnih.gov

Metabolite Analysis:

In metabolic studies, GC-MS can be used to identify and quantify this compound and its biotransformation products in biological matrices. After extraction from the biological sample, the extract is derivatized and then injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and fragments the resulting ions.

The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. For this compound, characteristic fragments would be expected from the loss of the isopropyl group, the aminohexyl chain, and parts of the derivatizing agent. For instance, the mass spectrum of the related compound, isopropyl hexanoate, shows a prominent peak corresponding to the loss of the isopropyl group. nih.gov

Table 2: Predicted Key Mass Fragments for a Derivatized this compound (Note: This table is predictive and based on general fragmentation patterns of similar derivatized amino acid esters, as a published mass spectrum for this compound is not available.)

| Derivative | Predicted Fragment (m/z) | Corresponding Neutral Loss/Fragment Ion |

| N-TFA-Isopropyl 6-aminohexanoate | [M-43]+ | Loss of isopropyl group (C3H7) |

| [M-113]+ | Loss of the TFA-amino group (CF3CONH2) | |

| 114 | Ion corresponding to the protonated 6-aminohexanoic acid | |

| N-TMS-Isopropyl 6-aminohexanoate | [M-15]+ | Loss of a methyl group from TMS |

| 73 | Trimethylsilyl ion [(CH3)3Si]+ | |

| [M-100]+ | Loss of the TMS-amino group ((CH3)3SiNH2) |

By using isotopically labeled internal standards, GC-MS can also provide accurate quantification of this compound and its metabolites in complex biological samples, which is essential for pharmacokinetic and metabolic studies.

Enzymatic and Biochemical Interaction Studies

Investigation of Enzyme Inhibition Mechanisms

Scientific literature does not extensively detail the specific enzyme inhibition mechanisms of Isopropyl 6-aminohexanoate (B3152083). However, the behavior of its parent molecule, 6-aminohexanoic acid (also known as ε-aminocaproic acid), and related derivatives as enzyme inhibitors is well-documented, particularly in the context of proteolytic enzymes.

6-aminohexanoic acid is a known inhibitor of proteolytic enzymes, most notably plasmin, a serine protease involved in fibrinolysis. Its inhibitory action stems from its structural similarity to lysine (B10760008), which allows it to bind to the lysine-binding sites of plasminogen and plasmin, thereby preventing the enzyme from binding to and degrading fibrin. While direct studies on Isopropyl 6-aminohexanoate are not available, it is conceivable that it would first need to be hydrolyzed to 6-aminohexanoic acid to exert a similar inhibitory effect. The presence of the isopropyl ester group could influence its bioavailability and transport into cells, potentially acting as a prodrug that releases the active inhibitor upon enzymatic cleavage.

Peptide derivatives of 6-aminohexanoic acid have been synthesized and evaluated as plasmin inhibitors. For instance, compounds such as H-d-Ala-Phe-Lys-EACA-NH₂ (where EACA is ε-aminocaproic acid) have shown potent and selective inhibition of plasmin, with IC₅₀ values as low as 0.02 mM. nih.gov This suggests that while 6-aminohexanoic acid itself is a modest inhibitor, its incorporation into larger peptide structures can significantly enhance its inhibitory activity and specificity. nih.gov The potential for this compound to serve as a precursor for such inhibitors remains an area for further investigation.

Aminopeptidases are exoproteases that cleave amino acids from the N-terminus of proteins and peptides. Their activity can be modulated by various inhibitors. While there is no specific inhibitor profiling of this compound against aminopeptidases in the available literature, studies on related compounds provide some insights. For example, aminopeptidase (B13392206) B (Ap-B), which cleaves N-terminal arginine and lysine residues, can have its substrate specificity and inhibitor sensitivity altered by mutations in its substrate-binding site.

The substrate specificity of aminopeptidases is often explored using libraries of fluorogenic substrates. These libraries can contain a wide variety of natural and unnatural amino acids to "fingerprint" the enzyme's preferences. researchgate.net While this compound is not typically included in these standard libraries, the enzymatic hydrolysis of various amino acid esters has been studied. The efficiency of hydrolysis and whether the ester acts as a substrate or an inhibitor would depend on the specific aminopeptidase and the nature of the ester group. The bulky isopropyl group could sterically hinder binding to the active site of some aminopeptidases, potentially making it a poor substrate or even an inhibitor.

Substrate Specificity and Hydrolysis Kinetics in Enzymatic Reactions

There is a lack of specific data on the substrate specificity and hydrolysis kinetics of this compound. However, extensive research has been conducted on the enzymes that hydrolyze the amide bonds in the linear and cyclic oligomers of 6-aminohexanoate. These enzymes, crucial for nylon degradation, exhibit high specificity for their respective substrates. It is plausible that these or other esterases could hydrolyze the ester bond of this compound to release 6-aminohexanoic acid. For instance, research on tert-butyl 6-aminohexanoate has shown that 6-aminohexanoate-dimer hydrolase can catalyze amide bond formation in tert-butyl alcohol, demonstrating the enzyme's interaction with an ester of 6-aminohexanoic acid. nih.gov

Role in Nylon Oligomer Degradation by Microorganisms

The biodegradation of nylon-6 byproducts is a fascinating example of microbial adaptation to synthetic compounds. Several microorganisms, notably from the genera Arthrobacter and Pseudomonas, have evolved enzymatic systems to metabolize nylon oligomers. nih.govnih.gov These systems provide a rich context for understanding the potential fate of 6-aminohexanoate derivatives. The key enzymes in this pathway are 6-aminohexanoate-cyclic-dimer hydrolase (EI or NylA) and 6-aminohexanoate-dimer hydrolase (EII or NylB). nih.govnih.gov

6-Aminohexanoate-cyclic-dimer hydrolase, also known as NylA, is the first enzyme in the degradation pathway of the nylon-6 cyclic dimer. It catalyzes the hydrolysis of one of the two amide bonds in the cyclic dimer to produce the linear dimer, N-(6-aminohexanoyl)-6-aminohexanoate. enzyme-database.orgresearchgate.net

This enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds in cyclic amides. enzyme-database.org It is highly specific for the 6-aminohexanoate cyclic dimer and shows little to no activity on the linear dimer or other amide compounds. The catalytic mechanism involves a Ser-cis-Ser-Lys triad (B1167595), and it is inhibited by serine protease inhibitors like diisopropylfluorophosphate.

Kinetic Properties of 6-Aminohexanoate-Cyclic-Dimer Hydrolase (NylA)

| Parameter | Value | Source |

|---|---|---|

| Optimum pH | 7.3 | nih.gov |

| Optimum Temperature | 33 °C | nih.gov |

This table presents the optimal conditions for the activity of 6-aminohexanoate-cyclic-dimer hydrolase.

6-Aminohexanoate-dimer hydrolase, also known as NylB, is the second enzyme in the pathway, responsible for hydrolyzing the linear dimer of 6-aminohexanoate into two monomers of 6-aminohexanoic acid. scispace.com It is an amidohydrolase that acts on linear amides.

This enzyme has been studied in both Arthrobacter sp. KI72 (F-EII) and Pseudomonas sp. NK87 (P-EII). While they catalyze the same reaction, they are immunologically distinct. The enzyme from Pseudomonas sp. NK87 has a higher affinity for the 6-aminohexanoate-dimer but a lower turnover rate compared to the enzyme from Arthrobacter sp. KI72. nih.gov Like NylA, NylB is inhibited by the serine protease inhibitor diisopropylfluorophosphate. nih.gov

Comparative Kinetics of 6-Aminohexanoate-Dimer Hydrolase (EII) from Different Bacterial Strains

| Parameter | Arthrobacter sp. KI72 (F-EII) | Pseudomonas sp. NK87 (P-EII) | Source |

|---|---|---|---|

| Km (mM) | 15 | 0.6 | nih.gov |

| kcat (s⁻¹) | 19 | 9.2 | nih.gov |

| Optimum pH | Not specified | 7.5 | nih.gov |

| Optimum Temperature (°C) | Not specified | 48 | nih.gov |

This table compares the kinetic parameters of 6-aminohexanoate-dimer hydrolase from two different bacterial sources, highlighting their different affinities and catalytic efficiencies.

Characterization of Endo-type Nylon Hydrolases

Endo-type nylon hydrolases, also known as nylonases, are enzymes that cleave the internal amide bonds of nylon polymers and oligomers. A key enzyme in this category is the 6-aminohexanoate oligomer hydrolase, designated as NylC. nih.govasm.org

NylC is a member of the N-terminal nucleophile (N-tn) hydrolase superfamily. nih.govresearchgate.net It is initially synthesized as an inactive precursor protein of approximately 36 kDa. nih.govresearchgate.net This precursor undergoes autocatalytic cleavage between asparagine-266 and threonine-267, resulting in the formation of an active enzyme composed of a 27 kDa α-subunit and a 9 kDa β-subunit. nih.govasm.orgresearchgate.net The active form of the enzyme consists of four identical heterodimers that assemble into a distinctive doughnut-shaped quaternary structure. nih.govresearchgate.net

These enzymes have been identified in several bacterial strains, including Arthrobacter sp. (plasmid pOAD2-encoded NylC), Agromyces sp. (NylCA), and Kocuria sp. (NylCK). nih.gov While sharing a high degree of sequence identity, these variants exhibit differences in thermostability. nih.gov

The substrate specificity of endo-type nylon hydrolases is a critical aspect of their characterization. NylC demonstrates activity on both cyclic and linear oligomers of 6-aminohexanoate with a degree of polymerization greater than three. nih.govresearchgate.net This endo-type activity allows the enzyme to randomly cleave internal amide bonds within the polymer chain, leading to a reduction in the polymer's molecular weight. nih.govrsc.org This is distinct from exo-type hydrolases, which sequentially cleave monomers from the chain ends. researchgate.net However, some studies suggest that NylC may also exhibit exo-cleavage activity, particularly on high molecular weight nylon substrates. rsc.orgresearchgate.net

Recent research has expanded the known diversity of nylon hydrolases. A systematic analysis of the N-terminal nucleophile hydrolase superfamily revealed that a significant percentage of these enzymes possess nylon hydrolase activity, with some showing substrate selectivity for nylon-6,6 over nylon-6. researchgate.netbiorxiv.orgnih.gov

Table 1: Characteristics of Endo-type Nylon Hydrolase (NylC)

| Characteristic | Description |

| Enzyme Class | N-terminal nucleophile (N-tn) hydrolase |

| Precursor Size | ~36 kDa |

| Active Form | Heterodimer of α-subunit (~27 kDa) and β-subunit (~9 kDa) |

| Quaternary Structure | Doughnut-shaped tetramer of heterodimers |

| Catalytic Residue | N-terminal Threonine-267 of the β-subunit |

| Mode of Action | Primarily endo-type hydrolysis |

| Substrates | Cyclic and linear oligomers of 6-aminohexanoate (degree of polymerization > 3) |

| Bacterial Sources | Arthrobacter sp., Agromyces sp., Kocuria sp. |

Mechanistic Insights into Enzyme-Catalyzed Conversions

The catalytic mechanism of endo-type nylon hydrolases involves the hydrolysis of the amide bonds within the nylon polymer chain. The key catalytic residue in NylC has been identified as the N-terminal threonine (Thr-267) of the β-subunit, a hallmark of the N-tn hydrolase superfamily. nih.gov

The hydrolysis reaction is initiated by the nucleophilic attack of the hydroxyl group of the N-terminal threonine on the carbonyl carbon of the amide bond in the substrate. This process is facilitated by other key residues within the active site. Studies have identified an Asp-Asp-Thr catalytic triad (Asp308-Asp306-Thr267) as crucial for the hydrolysis. researchgate.net Additionally, Lys189 and Tyr146 are believed to play a role as additional catalytic or substrate-binding residues specific to nylon hydrolysis. researchgate.net

The enzyme's activity is influenced by the physical properties of the nylon substrate, such as its molecular weight, crystallinity, and surface area. rsc.org High molecular weight and high crystallinity can limit the accessibility of the enzyme to the amide bonds within the polymer matrix. rsc.org Pretreatment of nylon to reduce its molecular weight or create a more amorphous structure can enhance the efficiency of enzymatic hydrolysis. researchgate.net

Upon enzymatic action, the high molecular weight nylon is broken down into smaller, soluble oligomers. nih.govosti.gov For instance, mass spectrometry analysis of nylon-6 treated with a thermostable NylC mutant showed a shift in the major peak from a high molecular weight range (m/z 10,000–25,000) to a smaller range (m/z 1,500–3,000). nih.gov These smaller fragments can then be further hydrolyzed into dimers and monomers. nih.gov

It is important to note that while the primary mechanism is endo-hydrolysis, some evidence suggests a predominantly exo-cleavage mechanism for the hydrolysis of commercial high molecular weight nylon-6,6 by NylC, where the monomer is the main product. rsc.org This indicates that the mode of action may be substrate-dependent.

Table 2: Key Residues in the Catalytic Mechanism of NylC

| Residue | Role in Catalysis |

| Threonine-267 (N-terminal) | Catalytic nucleophile |

| Aspartic Acid-308 | Part of the catalytic triad |

| Aspartic Acid-306 | Part of the catalytic triad |

| Lysine-189 | Catalytic/Substrate-binding |

| Tyrosine-146 | Catalytic/Substrate-binding |

Molecular Modeling and Computational Studies

Structure-Activity Relationship (SAR) Investigations of 6-Aminohexanoate (B3152083) Esters

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 6-aminohexanoate esters influences their biological or chemical activity. Research has demonstrated clear correlations between the ester group's architecture and the compound's efficacy in various applications, such as skin permeation enhancement and anticancer activity.

For instance, the degree of branching in the alcohol moiety of 6-aminohexanoate esters has a significant impact on their ability to act as skin permeation enhancers. nih.gov Studies on human skin have shown that linear-chain esters are generally more effective than their branched-chain or cyclic counterparts. nih.gov A higher degree of branching, cyclization, or the presence of an aromatic ring tends to result in a loss of activity. nih.govresearchgate.net However, a small degree of branching can be tolerated without completely eliminating the enhancing effect. nih.gov For example, while dodecan-1-yl 6-aminohexanoate is a potent enhancer, dodecan-2-yl 6-aminohexanoate, a branched derivative, retains considerable activity. nih.gov

| 6-Aminohexanoate Ester | Enhancement Ratio (ER) for Theophylline Permeation |

|---|---|

| Dodecan-1-yl ester | 39.7 |

| Dodecan-2-yl ester | 29.3 |

| Dodecan-4-yl ester | 3.1 |

| Cyclododecyl ester | 2.2 |

In a different context, SAR studies have been conducted on diosgenyl analogues of 6-aminohexanoic acid to evaluate their anticancer properties. The esterification of diosgenin (B1670711) with 6-aminohexanoic acid yielded a compound with significant potency against several tumor cell lines. sci-hub.se

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 6-Aminohexanoic acid diosgenyl ester | C26 (colon carcinoma) | 4.7 |

| MDA-MB-231 (breast cancer) | Data not specified | |

| Hep G2 (liver cancer) | 14.6 |

Computational Design and Engineering of Enzymes for Improved Activity

Computational methods are instrumental in the engineering of enzymes for the synthesis and modification of 6-aminohexanoate esters. These approaches facilitate the redesign of enzymes to improve catalytic efficiency, substrate specificity, and stability. frontiersin.org

Rational design uses knowledge of an enzyme's structure and function to predict mutations that will confer desired properties. frontiersin.orgnih.gov This strategy is particularly useful for enhancing an enzyme's activity towards non-natural substrates, such as those involved in the synthesis of 6-aminohexanoate derivatives. nih.gov Computational tools can model the enzyme's active site and predict how specific amino acid changes will affect substrate binding and catalysis. researchgate.net

The process often involves identifying residues that cause steric hindrance for a bulky substrate and replacing them with smaller amino acids to improve acceptance. nih.gov Computational protein design platforms, such as Rosetta, can be used to identify suitable protein scaffolds and design active sites for specific chemical reactions, including controlling the stereoselectivity of the product. nih.gov For enzymes like hydrolases, which are relevant to 6-aminohexanoate esters, computational methods can predict mutations that expand their substrate scope, allowing them to act on a wider range of molecules. researchgate.netresearchgate.net

Enzyme stability, particularly thermostability, is a critical factor for industrial biocatalysis. rsc.org In silico mutagenesis is a computational technique used to predict mutations that will enhance an enzyme's stability without compromising its catalytic function. nih.gov The process begins with a 3D model of the enzyme, and its physicochemical properties, such as its instability index and the number of charged residues, are analyzed. nih.gov

Theoretical Studies on Molecular Conformations and Interactions

Theoretical studies, primarily using quantum chemistry methods like Density Functional Theory (DFT), are employed to investigate the three-dimensional structures (conformations) of molecules like isopropyl 6-aminohexanoate. worktribe.com A molecule's conformation, which is determined by the rotation around its single bonds, can significantly influence its physical and chemical properties. worktribe.com

For a flexible molecule such as this compound, multiple low-energy conformations may exist. Computational models can calculate the potential energy surface, revealing the most stable conformers and the energy barriers between them. acs.orgfrontiersin.org These studies consider the degrees of freedom within the molecule, such as the rotation of the isopropyl group and the flexible hexanoate (B1226103) chain. frontiersin.org The amino and ester groups impart both hydrophilic and hydrophobic characteristics, and computational models can predict how these functional groups will interact with other molecules, such as solvent or biological receptors. Understanding these conformational preferences and intermolecular interactions is key to predicting the molecule's behavior in different environments.

Prediction of Biochemical Pathway Fluxes and Metabolic Bottlenecks

Computational systems biology provides tools to design and optimize novel biochemical pathways for producing chemicals like 6-aminohexanoic acid in microorganisms. nih.govresearchgate.net A retrosynthesis approach can be used to identify potential enzymatic routes from a target molecule back to precursors that are naturally present in a host organism like E. coli. nih.gov

Advanced Research Applications in Chemical Biology and Materials Science

Applications as Linkers and Structural Elements in Peptide Synthesis

While 6-aminohexanoic acid is widely recognized for its role as a flexible linker in peptide synthesis, there is no specific information available detailing the use of Isopropyl 6-aminohexanoate (B3152083) for this purpose. It is plausible that the isopropyl ester could serve as a protected form of 6-aminohexanoic acid during peptide synthesis, which would be deprotected at a later stage. However, without specific scientific literature to support this, any discussion would be purely speculative.

Integration into Hybrid Peptide Structures

There is no available research to indicate the direct integration of Isopropyl 6-aminohexanoate into hybrid peptide structures.

Role in Modified Peptides and Analogues

The role of this compound in modified peptides and their analogues is not documented in current scientific literature.

Biosynthesis of Polymer Precursors

The biosynthesis of nylon-6 precursors, specifically 6-aminohexanoic acid and its lactam, caprolactam, is a well-researched area. Metabolic engineering of microorganisms like Escherichia coli has enabled the production of these monomers from renewable feedstocks. However, there is no mention in the existing literature of this compound being a direct product or a key intermediate in these biosynthetic pathways.

This compound in the Production of Nylon Monomers

Current research on the biological and chemical synthesis of nylon-6 monomers does not identify this compound as a standard intermediate or precursor. The focus remains on the production and polymerization of 6-aminohexanoic acid and ε-caprolactam.

Development of Artificial Iterative Carbon-Chain-Extension Cycles

Artificial iterative carbon-chain-extension cycles have been developed to produce various non-natural straight-chain amino acids, including 6-aminohexanoic acid. These engineered pathways utilize enzymatic reactions to elongate carbon chains. The current body of research on these cycles does not involve this compound as a substrate or product.

Development of Biologically Active Scaffolds (excluding therapeutic/clinical focus)

There is no available information on the use of this compound in the development of biologically active scaffolds for applications in materials science or chemical biology outside of a therapeutic context.

Exploration in Enzyme Modulators and Probes

The structural similarity of 6-aminohexanoic acid to the amino acid lysine (B10760008) allows it and its derivatives to interact with various enzymes, particularly proteases. This interaction forms the basis for their exploration as enzyme modulators.

Esters of 6-aminohexanoic acid have been investigated for their potential to inhibit serine proteases. nih.gov The esterification of the carboxyl group of 6-aminohexanoic acid can influence its binding affinity and inhibitory activity. While specific studies on the isopropyl ester are limited, research on other alkyl esters of 6-aminohexanoic acid has demonstrated their capacity to modulate enzyme function. For instance, various peptide derivatives of ε-aminocaproic acid (EACA), another name for 6-aminohexanoic acid, have shown inhibitory activity against plasmin, a key enzyme in the fibrinolytic system. nih.gov

The inhibitory mechanism of 6-aminohexanoic acid and its derivatives is often attributed to their ability to bind to the lysine-binding sites of enzymes like plasminogen and plasmin. researchgate.net This competitive inhibition prevents the binding of the enzyme to its natural substrate, fibrin, thereby modulating its activity. It is plausible that this compound could act in a similar manner, with the isopropyl group potentially influencing the compound's hydrophobicity and interaction with the enzyme's binding pocket.

Further research into the specific interactions of this compound with a range of proteases could reveal its potential as a selective enzyme modulator. Such a tool could be invaluable for studying the roles of specific proteases in physiological and pathological processes.

Chemical Biology Tools for Pathway Elucidation

A chemical biology probe is a small molecule that can be used to study and manipulate biological systems. The development of such tools is crucial for elucidating complex biological pathways. While this compound has not been extensively characterized as a chemical biology probe, its structural features suggest its potential in this area.

The 6-aminohexanoate backbone can serve as a versatile scaffold for the development of more complex probes. The primary amine and the ester group offer sites for further chemical modification, allowing for the attachment of reporter molecules such as fluorescent tags or biotin. These modified probes could be used to visualize the localization of target enzymes within cells or to isolate and identify binding partners.

Moreover, the antifibrinolytic properties of 6-aminohexanoic acid derivatives suggest that this compound could be used to probe pathways involved in blood coagulation and fibrinolysis. By selectively inhibiting key enzymes in these pathways, researchers could dissect the intricate molecular mechanisms that regulate these critical physiological processes.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Isopropyl 6-Aminohexanoate (B3152083)

The traditional synthesis of esters, known as Fischer esterification, often involves harsh conditions, such as the use of strong acid catalysts and high temperatures. researchgate.net While effective, these methods present environmental and sustainability challenges. Future research should focus on developing greener, more efficient synthetic routes for Isopropyl 6-aminohexanoate.

One promising avenue is the exploration of chemoenzymatic synthesis . This approach combines chemical and enzymatic steps to leverage the strengths of both methodologies. For instance, 6-aminohexanoic acid can be produced efficiently through fermentation processes. nih.gov Subsequent esterification with isopropanol (B130326) could then be achieved using biocatalysts, such as immobilized lipases, which operate under mild conditions and exhibit high selectivity, minimizing byproduct formation. nih.gov Research in this area should focus on identifying robust enzymes that can tolerate the specific substrates and reaction conditions, as well as optimizing the reaction parameters for industrial-scale production.

Furthermore, the development of novel catalytic systems that are both highly active and recyclable is crucial. This could involve the design of solid acid catalysts or organocatalysts that can replace corrosive mineral acids, thereby simplifying purification processes and reducing waste.

Advanced Enzymatic Engineering for Enhanced Bioproduction and Specificity

The enzymatic synthesis of this compound, primarily through lipase-catalyzed esterification, offers a sustainable alternative to chemical methods. thechemicalengineer.comnih.govfrontiersin.org However, to make this process economically viable on a large scale, significant advancements in enzyme engineering are necessary.

Future research should concentrate on the directed evolution and rational design of lipases to enhance their catalytic efficiency, stability, and specificity for 6-aminohexanoic acid and isopropanol. google.com Techniques such as site-directed mutagenesis and computational protein design can be employed to modify the active site of lipases, improving substrate binding and turnover rates. nih.gov A key challenge is to overcome the potential inhibition by the substrates or products and to enhance the enzyme's tolerance to organic solvents often used in these reactions.

| Parameter | Current Status | Future Goal |

| Enzyme Source | Commercial lipases (e.g., from Candida antarctica) | Engineered lipases with high specificity for 6-aminohexanoic acid |

| Reaction Medium | Organic solvents | Aqueous media or solvent-free systems |

| Productivity | Moderate yields | High-titer production suitable for industrial scale |

| Enzyme Stability | Limited reusability | Highly stable and recyclable immobilized enzymes |

Integration with Synthetic Biology for Complex Molecule Generation

Synthetic biology offers powerful tools to engineer microorganisms for the de novo production of valuable chemicals from renewable feedstocks. thechemicalengineer.comfrontiersin.orgnih.gov The integration of this compound production into engineered metabolic pathways could enable the creation of more complex and functional molecules.

A primary research direction is the development of microbial strains, such as Escherichia coli or Saccharomyces cerevisiae, that can co-produce 6-aminohexanoic acid and isopropanol . nih.govnih.gov This could be achieved by introducing and optimizing heterologous pathways for the synthesis of both precursors. Subsequently, an engineered esterase or lipase (B570770) could be expressed within the same host to catalyze the final esterification step, leading to a consolidated bioprocess for this compound. nih.gov

Furthermore, synthetic biology could be used to create pathways for the production of novel polymers where this compound serves as a key building block. By designing and assembling genetic circuits that control the expression of various enzymes, it may be possible to produce complex poly(ester-amide)s with precisely defined structures and properties in a single microbial host. nih.gov

Deeper Computational Exploration of Structure-Function Relationships

Computational modeling and simulation are invaluable tools for understanding and predicting the behavior of molecules and enzymatic reactions at the atomic level. nih.gov A deeper computational exploration of this compound and its interactions can accelerate research and development in several areas.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of lipases and their binding interactions with 6-aminohexanoic acid and isopropanol. nih.govdtu.dkresearchgate.net These simulations can provide insights into the catalytic mechanism and the factors governing substrate specificity and enantioselectivity, guiding the rational design of more efficient enzymes. nih.govresearchgate.net

In the context of materials science, computational methods can be used to predict the properties of polymers derived from this compound. researchgate.netresearchgate.net By simulating the polymer chain interactions and bulk material properties, researchers can establish structure-property relationships that guide the design of novel biomaterials with desired characteristics, such as biodegradability, mechanical strength, and thermal stability. mdpi.com

| Computational Method | Application Area | Research Goal |

| Molecular Docking | Enzymatic Synthesis | Predict binding modes of substrates in the lipase active site. nih.govresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Engineering | Elucidate the detailed reaction mechanism and transition states. |

| Molecular Dynamics (MD) Simulations | Bioproduction & Materials | Understand enzyme dynamics and predict polymer properties. nih.govdtu.dkresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Biomaterials | Correlate molecular structure with material performance. |

Expanded Applications in Sustainable Chemistry and Biomaterials Research

The unique bifunctional nature of this compound, possessing both an amine and an ester group, makes it a highly versatile monomer for the synthesis of advanced and sustainable materials.

A significant area for future research is its use in the development of biodegradable poly(ester-amide)s (PEAs) . nih.govmdpi.comrsc.org These polymers are expected to exhibit a combination of the desirable properties of both polyesters (biodegradability) and polyamides (thermal and mechanical strength). nih.govnih.govresearchgate.net Research should focus on controlling the polymerization process to tailor the molecular weight, crystallinity, and ultimately, the degradation rate and mechanical performance of the resulting materials. researchgate.net The incorporation of this compound could introduce flexible linkages and functional handles for further modification. nih.govresearchgate.netd-nb.info

Furthermore, the presence of the free amine group after polymerization opens up possibilities for creating functional biomaterials . nih.govd-nb.info This functional group can be used for the covalent attachment of bioactive molecules, such as peptides, growth factors, or drugs, to create materials for tissue engineering, drug delivery, and other biomedical applications. google.com The development of such functionalized biomaterials from a sustainable, bio-based monomer like this compound aligns with the principles of green chemistry and contributes to the circular economy. researchgate.netsustainfashion.info

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.